Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate
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Overview
Description
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is a complex organic compound that features a unique structure incorporating a dioxolo and benzothiazole moiety
Mechanism of Action
Target of Action
The primary targets of Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets through a bimolecular interaction . The binding of the compound to the enzyme is interpreted as a simple bimolecular interaction .
Biochemical Pathways
The compound affects the polyamine metabolism pathway . APAHs, which are one of the targets of the compound, are involved in the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , a major success strategy of the notorious hospital pathogen P. aeruginosa .
Result of Action
The compound has been shown to have potent inhibitory effects against its targets . The compounds were characterized in terms of potency and selectivity profile . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 1,3-dioxolo[4,5-f][1,3]benzothiazole-6-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzodioxol-6-ylcarbamoyl)benzoate: Similar structure but with a benzodioxole moiety instead of benzothiazole.
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenylacetate: Similar structure but with a phenylacetate group instead of benzoate.
Uniqueness
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Biological Activity
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C13H10N2O4S
- Molecular Weight : 278.29 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : The compound has been shown to induce apoptosis in cancer cell lines by interacting with specific molecular targets. It inhibits cell proliferation and promotes programmed cell death through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. Its efficacy is attributed to the benzothiazole moiety, which is known for its bioactivity .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. Key findings include:
- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM .
Cell Line | IC50 (µM) | Observed Effect |
---|---|---|
MCF-7 | 15 | Significant inhibition of growth |
HeLa | 25 | Moderate inhibition of growth |
Mechanistic Studies
Mechanistic studies have shown that the compound can inhibit key enzymes involved in cancer progression:
- Tyrosinase Inhibition : The compound exhibited strong inhibitory effects on tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .
Case Studies
Case Study 1 : A study published in MDPI explored the efficacy of this compound on melanoma cells. The results demonstrated that the compound significantly reduced melanin synthesis by inhibiting intracellular tyrosinase activity .
Case Study 2 : Another investigation focused on the compound's anti-inflammatory properties. In vivo models showed that treatment with this compound led to a marked decrease in inflammatory markers and improved outcomes in models of induced inflammation .
Properties
IUPAC Name |
methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c1-22-16(21)10-4-2-9(3-5-10)15(20)19-17-18-11-6-12-13(24-8-23-12)7-14(11)25-17/h2-7H,8H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRBMHIORUQPOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.